Methyl hypofluorite

Catalog No.
S594580
CAS No.
36336-08-0
M.F
CH3FO
M. Wt
50.032 g/mol
Availability
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Methyl hypofluorite

CAS Number

36336-08-0

Product Name

Methyl hypofluorite

IUPAC Name

methyl hypofluorite

Molecular Formula

CH3FO

Molecular Weight

50.032 g/mol

InChI

InChI=1S/CH3FO/c1-3-2/h1H3

InChI Key

XMSZANIMCDLNKA-UHFFFAOYSA-N

SMILES

COF

Synonyms

methyl hypofluorite

Canonical SMILES

COF

Methyl hypofluorite is an organic compound with the chemical formula CH3OF\text{CH}_3\text{OF}. It is classified as a hypofluorite, which is a type of organofluorine compound characterized by the presence of a hypofluorite functional group. Methyl hypofluorite is known for its instability and reactivity, often requiring careful handling and storage conditions to prevent decomposition. It has been identified as an intermediate in various

, primarily involving unsaturated centers. Notably, it can react with fluoroolefins, leading to the formation of addition products when sodium fluoride is present. In the absence of a solvent, no addition products are formed . Additionally, methyl hypofluorite has been noted as an intermediate in the reaction of xenon difluoride with alkenes when methanol is used as a solvent .

The compound can also undergo thermal decomposition at elevated temperatures, yielding various products such as carbon dioxide and tetrafluoromethane . The reactivity of methyl hypofluorite is attributed to the presence of the hypofluorite group, which can participate in electrophilic reactions.

Methyl hypofluorite can be synthesized through several methods:

  • Fluorination of Methanol: One common method involves the fluorination of methanol using fluorine gas or other fluorinating agents under controlled conditions. This process typically requires specific temperature and pressure settings to optimize yield and minimize decomposition .
  • Reaction with Fluoroolefins: As mentioned earlier, methyl hypofluorite can also be generated through reactions involving fluoroolefins under specific conditions that facilitate its formation as an intermediate .
  • Photo

Methyl hypofluorite has limited but notable applications primarily in organic synthesis. Its ability to introduce fluorine into organic molecules makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals. Additionally, its role as an intermediate in various reactions highlights its utility in synthetic organic chemistry .

Interaction studies involving methyl hypofluorite focus on its reactivity with other compounds rather than direct biological interactions. For example, studies have shown how methyl hypofluorite interacts with fluoroolefins and other unsaturated compounds to form addition products under specific conditions . These interactions are crucial for understanding its behavior in synthetic pathways.

Methyl hypofluorite shares similarities with several other organofluorine compounds. Here are some comparable compounds:

CompoundFormulaCharacteristics
Methyl hypochloriteCH3OCl\text{CH}_3\text{OCl}Unstable; produced from methanol and hypochlorous acid; involved in atmospheric chemistry .
Trifluoromethyl hypofluoriteCF3OF\text{CF}_3\text{OF}More stable than methyl hypofluorite; used in specialized synthetic applications .
Ethyl hypofluoriteC2H5OF\text{C}_2\text{H}_5\text{OF}Similar structure but with ethyl group; exhibits different reactivity patterns compared to methyl variant.

Uniqueness: Methyl hypofluorite is unique due to its specific reactivity profile and role as an intermediate in certain fluorination reactions. Its instability contrasts with some similar compounds that may exhibit greater stability or different functional properties.

The pursuit of methyl hypofluorite spanned decades due to its inherent instability and challenges in isolation. Key milestones include:

Early Indications (1980s)

Initial evidence for methyl hypofluorite emerged from studies on xenon difluoride (XeF₂) reactions in methanol. Shellhamer et al. (1982) proposed its role as an intermediate during the addition of XeF₂ to alkenes in methanolic solutions, though direct isolation remained elusive.

First Isolation (1991)

In 1991, Kol, Rozen, and Appelman achieved the first definitive synthesis and characterization of methyl hypofluorite. They employed a low-temperature reaction between elemental fluorine (F₂) and methanol (CH₃OH) in an acetonitrile matrix, yielding CH₃OF as a colorless gas:
$$
\text{F}2 + \text{CH}3\text{OH} \xrightarrow{\text{CH}3\text{CN, -78°C}} \text{CH}3\text{OF} + \text{HF}
$$
This breakthrough confirmed its molecular structure via nuclear magnetic resonance (NMR) and mass spectrometry.

Subsequent Advances

  • Alternative Synthesis Routes: Methanolysis of xenon difluoride was later refined to produce methyl hypofluorite as a transient intermediate.
  • Computational Insights: Density functional theory (DFT) studies (2003) mapped its decomposition pathways, revealing preferential cleavage of the O–F bond over C–O bonds.

Table 1: Key Synthesis Methods for Methyl Hypofluorite

MethodConditionsYield/StabilityReference
F₂ + CH₃OH in CH₃CN−78°C, anhydrousStable below −40°C
XeF₂ + CH₃OHRoom temperature, methanolTransient intermediate

Chemical Significance in Organofluorine Chemistry

Methyl hypofluorite occupies a niche in organofluorine chemistry due to its dual role as a fluorinating agent and a methoxylium (CH₃O⁺) precursor.

Electrophilic Methoxylation

CH₃OF serves as a reservoir for CH₃O⁺, enabling electrophilic methoxylation of aromatic and aliphatic substrates. For example, it reacts with electron-rich arenes to form methoxy derivatives, bypassing traditional Friedel-Crafts conditions.

Fluorination Reactions

Unlike conventional fluorinating agents (e.g., Selectfluor), methyl hypofluorite transfers fluorine via radical or ionic mechanisms. Its utility in synthesizing α-fluorinated carbonyl compounds from silyl enol ethers highlights its selectivity.

Isotopic Labeling

The compound’s ability to introduce the ¹¹CH₃O group (via radioactive fluorine-18) has been exploited in positron emission tomography (PET) tracer synthesis, enhancing imaging agent development.

Table 2: Applications of Methyl Hypofluorite in Organic Synthesis

ApplicationSubstrateProductSignificance
Electrophilic methoxylationTolueneMethoxybenzeneAvoids strong acids
α-FluorinationCyclohexanone enol ether2-FluorocyclohexanoneStereoselective fluorination
PET tracer synthesisPhenols¹¹C-MethoxyarenesNon-invasive diagnostics

Comparative Reactivity

Methyl hypofluorite’s reactivity contrasts with related hypofluorites:

  • Trifluoromethyl hypofluorite (CF₃OF): More stable but less electrophilic due to electron-withdrawing CF₃ groups.
  • Acetyl hypofluorite (CH₃COOF): Prefers oxygen-transfer reactions over fluorination.

XLogP3

0.6

Other CAS

36336-08-0

Wikipedia

Methyl hypofluorite

Dates

Last modified: 07-20-2023

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